molecular formula C10H7NO B083401 Quinoline-3-carbaldehyde CAS No. 13669-42-6

Quinoline-3-carbaldehyde

Cat. No. B083401
CAS RN: 13669-42-6
M. Wt: 157.17 g/mol
InChI Key: RYGIHSLRMNXWCN-UHFFFAOYSA-N
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Description

Quinoline-3-carbaldehyde is a compound that is part of the quinoline family, known for its significant role in medicinal chemistry and various other chemical applications.

Synthesis Analysis

  • 3-(2-Furoyl)quinoline-2-carbaldehyde has been synthesized as a fluorogenic derivatizing reagent for liquid chromatography, demonstrating the compound's utility in high-sensitivity analysis of amino acids (Beale, Hsieh, Wiesler, & Novotny, 1990).
  • A series of new quinoline-8-carbaldehyde compounds, namely 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids, have been synthesized, showcasing the versatility of quinoline-3-carbaldehyde in producing novel compounds (Gao, Zhao, Li, Yan, & Li, 2012).

Molecular Structure Analysis

  • Vibrational spectra studies of quinoline-4-carbaldehyde provide insight into the molecular structure, revealing two stable conformers with different hydrogen bonding patterns (Kumru, Küçük, & Akyürek, 2013).
  • Research on dichloridobis(triphenylphosphine) ruthenium(II) complexes with quinoline-2-carbaldehyde explores geometrical isomers and their molecular structures, indicating the complexity and variability of compounds derived from quinoline-3-carbaldehyde (Mori et al., 2014).

Chemical Reactions and Properties

  • Quinoline-3-carbaldehyde derivatives exhibit a range of chemical reactions, including transformations to Schiff bases and pyrazoloquinolines, indicating their versatility in chemical synthesis (Ocal, Yolacan, Kaban, Leonor Vargas, & Kouznetsov, 2001).
  • The reaction between MeOH and quinoxalines, involving quinoline-3-carbaldehyde, highlights the compound's role in complex chemical processes, such as bond cleavage and formation (Liu, Jiang, Zhang, & Xu, 2013).

Physical Properties Analysis

  • The physical properties of quinoline-3-carbaldehyde derivatives can be understood through their vibrational spectra, providing insights into their thermodynamic properties (Kumru, Küçük, & Akyürek, 2013).

Chemical Properties Analysis

  • Quinoline-3-carbaldehyde and its derivatives have diverse chemical properties, as evidenced by their use in synthesizing a variety of heterocyclic compounds (Rocha et al., 2020).
  • The chemoselective oxidation of 4-methylquinolines into quinoline-4-carbaldehydes demonstrates the compound's reactivity and potential for various chemical transformations (Xu, Li, Ding, & Guo, 2021).

Scientific Research Applications

  • Aggregation-Induced Emission Enhancement and Anion Sensing : 2-Hydroxyquinoline-3-carbaldehyde exhibits unique aggregation-induced emission enhancement (AIEE), useful in material science. It also acts as a time-dependent turn-on fluoride ion sensor in acetonitrile medium, indicating potential applications in ion sensing and interaction studies with biomolecules like bovine serum albumin (N. Chakraborty et al., 2018).

  • Synthesis of Fused Heterocyclic Systems : Research on 2-chloroquinoline-3-carbaldehyde and related analogs covers the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cord heterocyclic systems, highlighting their significance in synthetic chemistry (W. Hamama et al., 2018).

  • Corrosion Inhibition : Quinoline derivatives such as 2,6-dichloroquinoline-3-carbaldehyde are studied for their corrosion inhibition properties on mild steel in hydrochloric acid solution. These derivatives exhibit excellent inhibition and adsorption behavior, following the Langmuir adsorption model (H. Lgaz et al., 2017).

  • Liquid Chromatography and Fluorescence Detection : 3-(2-Furoyl)quinoline-2-carbaldehyde has been used as a fluorogenic derivatizing reagent for liquid chromatography, forming highly fluorescent isoindoles with primary amines, useful in high-sensitivity analysis of amino acids (S. C. Beale et al., 1990).

  • Synthesis of Other Valuable Heterocycles : Chromene- and quinoline-3-carbaldehydes are used to synthesize various heterocycles, such as 3H-chromeno[3–c]quinolines, demonstrating their value as building blocks in medicinal chemistry (D. Rocha et al., 2020).

  • Antioxidant Activity : Studies on 2-chloroquinoline-3-carbaldehydes and related derivatives have shown significant radical scavenging activity, indicating their potential as antioxidants (R. Subashini et al., 2010).

  • Inhibition of Mild Steel Corrosion : Quinoline derivatives like 2-mercaptoquinoline-3-carbaldehyde are investigated as inhibitors for mild steel corrosion in acidic solutions, exhibiting efficient inhibition and following Langmuir adsorption isotherm (B. Mistry et al., 2013).

Safety And Hazards

Quinoline-3-carbaldehyde can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Future Directions

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity, paving the way for novel drug development . The efficient use of quinoline-3-carbaldehydes to synthesize other valuable heterocycles has been described, demonstrating their value as building blocks .

properties

IUPAC Name

quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGIHSLRMNXWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159889
Record name Quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-3-carbaldehyde

CAS RN

13669-42-6
Record name 3-Quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13669-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline-3-carbaldehyde
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Record name Quinoline-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
MO Puskullu, I Celik, M Erol, H Fatullayev… - Bioorganic …, 2020 - Elsevier
… In this study, a total of 22 piece quinoline-3-carbaldehyde hydrazone derivative compounds were designed and synthesized, 2 of which were not original, their antimicrobial activities …
Number of citations: 26 www.sciencedirect.com
M Korcz, F Sączewski, PJ Bednarski, A Kornicka - Molecules, 2018 - mdpi.com
A small library of novel quinoline-3-carbaldehyde hydrazones (Series 1), acylhydrazones (Series 2), and arylsulfonylhydrazones (Series 3) bearing either a 1,2,4-triazole or …
Number of citations: 34 www.mdpi.com
Y Zhang, Y Fang, H Liang, H Wang, K Hu, X Liu… - Bioorganic & medicinal …, 2013 - Elsevier
… -oxo-quinoline-3-carbaldehyde Schiff-base … quinoline-3-carbaldehyde Schiff-base derivatives 4a 1 –4n 2 were synthesized as outlined in Scheme 1. 2-Chloro-quinoline-3-carbaldehyde …
Number of citations: 97 www.sciencedirect.com
ZC Liu, BD Wang, B Li, Q Wang, ZY Yang, TR Li… - European journal of …, 2010 - Elsevier
… In this paper, three new 2-oxo-quinoline-3-carbaldehyde Schiff-bases ligands and their Cu(II) complexes are synthesized and characterized. And that the X-ray diffraction shows the …
Number of citations: 215 www.sciencedirect.com
LG Klad'ko, SV Vodzinskii… - Вісник Одеського …, 2015 - heraldchem.onu.edu.ua
Дегалогенування низки заміщених 2-хлорхінолін-3-карбальдегідів було здійснено шляхом заміни хлору на йод за реакцією Фінкільштейну, захисту альдегідної функції через …
Number of citations: 0 heraldchem.onu.edu.ua
BQ Zou, X Lu, QP Qin, YX Bai, Y Zhang, M Wang… - RSC …, 2017 - pubs.rsc.org
… Nevertheless, to the best of our knowledge, the transition metal complexes of thiosemicarbazones derived from 6-methyl-2-oxo-quinoline-3-carbaldehyde have not been examined as …
Number of citations: 29 pubs.rsc.org
ZC Liu, BD Wang, ZY Yang, Y Li, DD Qin… - European journal of …, 2009 - Elsevier
Two novel 2-oxo-quinoline-3-carbaldehyde (4′-hydroxybenzoyl) hydrazone, thiosemicarbazone ligands and its corresponding Cu(2+) complexes were synthesized, and the two …
Number of citations: 297 www.sciencedirect.com
E Ramachandran, SP Thomas, P Poornima… - European journal of …, 2012 - Elsevier
… ]quinoline-3-carbaldehyde. This aroused our interest in the syntheses of 2-oxo-1,2-dihydro-benzo[h]quinoline-3-carbaldehyde … -dihydro-benzo[h]quinoline-3-carbaldehyde N-substituted …
Number of citations: 89 www.sciencedirect.com
Z Digafie, Y Melaku, Z Belay, R Eswaramoorthy - Journal of Chemistry, 2021 - hindawi.com
… ]-4-carboxylic acid and quinoline-3-carbaldehyde analogs. The molecular docking analysis … ]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized by utilization of …
Number of citations: 5 www.hindawi.com
K Zhang, Z Yang, B Wang, SB Sun, YD Li, T Li… - … Acta Part A: Molecular …, 2014 - Elsevier
… sensor (1) derived from 2-oxo-quinoline-3-carbaldehyde and nicotinic hydrazide. As a new … (1) probe named 2-oxo-quinoline-3-carbaldehyde (nicotinoyl) hydrazone which enhances …
Number of citations: 23 www.sciencedirect.com

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